molecular formula C23H19N3O4 B2573270 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899902-34-2

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2573270
CAS RN: 899902-34-2
M. Wt: 401.422
InChI Key: WLYTVCXWQJMXJQ-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, also known as DMNQ, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. DMNQ is a redox-active compound that has been shown to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and the role it plays in various physiological and pathological conditions.

Scientific Research Applications

Carbon Dioxide Conversion and Capture

Quinazoline derivatives, including structures similar to the specified compound, have been explored for their potential in carbon dioxide (CO2) capture and conversion. Ionic liquids (ILs) catalyze the transformation of CO2 into valuable quinazoline-2,4(1H,3H)-diones, highlighting an innovative approach to mitigating CO2 emissions while synthesizing industrially relevant compounds (Zhang et al., 2023).

Photosensitive Applications

Photosensitive protecting groups are crucial in synthetic chemistry, with certain quinazoline derivatives, including nitrobenzyl groups, showing promise. These compounds, due to their ability to undergo photochemical transformations, have been identified as potential candidates for developing novel photosensitive materials (Amit, Zehavi, & Patchornik, 1974).

Optoelectronic Materials

Quinazoline derivatives are investigated for their applications in optoelectronics, particularly in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). Their incorporation into π-extended conjugated systems has shown significant potential for creating novel materials for electronic devices (Lipunova et al., 2018).

Medicinal Chemistry Insights

In medicinal chemistry, quinazoline derivatives are recognized for their broad spectrum of biological activities. Certain derivatives have been explored for their potential in treating neurological disorders, demonstrating the versatility and importance of quinazoline structures in drug discovery (Elgemeie, Azzam, & Elsayed, 2019).

Environmental Remediation

Quinazoline derivatives are also explored in environmental applications, particularly in the degradation and remediation of pollutants. Their structural properties can be utilized to enhance the efficiency of degradation processes, offering a pathway to addressing environmental contamination challenges (Husain & Husain, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,5-dimethylaniline with 3-nitrobenzaldehyde to form 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,5-dimethylaniline", "3-nitrobenzaldehyde", "acetic anhydride", "sulfuric acid", "sodium acetate", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethylaniline (1.0 eq) and 3-nitrobenzaldehyde (1.0 eq) in acetic anhydride (3.0 eq) and add sulfuric acid (0.1 eq) as a catalyst.", "Step 2: Heat the reaction mixture at 80-90°C for 4-6 hours with stirring.", "Step 3: Cool the reaction mixture to room temperature and pour it into ice-cold water.", "Step 4: Collect the precipitate by filtration and wash it with water.", "Step 5: Recrystallize the product from ethanol and dry it under vacuum.", "Step 6: Obtain 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione as a yellow solid." ] }

CAS RN

899902-34-2

Product Name

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C23H19N3O4

Molecular Weight

401.422

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3

InChI Key

WLYTVCXWQJMXJQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

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